molecular formula C21H22O3 B14511452 {2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone CAS No. 63367-07-7

{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone

Cat. No.: B14511452
CAS No.: 63367-07-7
M. Wt: 322.4 g/mol
InChI Key: SNPDCWRUBGDYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone is a chemical compound known for its unique structure and properties It is an organic compound that features a hydroxy group, an octa-1,7-dien-3-yloxy group, and a phenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol, octa-1,7-diene, and benzoyl chloride.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the hydroxy group. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in signaling pathways, affecting cellular processes such as gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone include:

Properties

CAS No.

63367-07-7

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

(2-hydroxy-4-octa-1,7-dien-3-yloxyphenyl)-phenylmethanone

InChI

InChI=1S/C21H22O3/c1-3-5-7-12-17(4-2)24-18-13-14-19(20(22)15-18)21(23)16-10-8-6-9-11-16/h3-4,6,8-11,13-15,17,22H,1-2,5,7,12H2

InChI Key

SNPDCWRUBGDYCI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C=C)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.